2-(3-Methoxyallylidene)malonic acid dimethyl ester 2-(3-Methoxyallylidene)malonic acid dimethyl ester
Brand Name: Vulcanchem
CAS No.: 41530-32-9
VCID: VC20867432
InChI: InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+
SMILES: COC=CC=C(C(=O)OC)C(=O)OC
Molecular Formula: C9H12O5
Molecular Weight: 200.19 g/mol

2-(3-Methoxyallylidene)malonic acid dimethyl ester

CAS No.: 41530-32-9

Cat. No.: VC20867432

Molecular Formula: C9H12O5

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Methoxyallylidene)malonic acid dimethyl ester - 41530-32-9

Specification

CAS No. 41530-32-9
Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
IUPAC Name dimethyl 2-[(E)-3-methoxyprop-2-enylidene]propanedioate
Standard InChI InChI=1S/C9H12O5/c1-12-6-4-5-7(8(10)13-2)9(11)14-3/h4-6H,1-3H3/b6-4+
Standard InChI Key NOBNTZJTOBIOHL-GQCTYLIASA-N
Isomeric SMILES CO/C=C/C=C(C(=O)OC)C(=O)OC
SMILES COC=CC=C(C(=O)OC)C(=O)OC
Canonical SMILES COC=CC=C(C(=O)OC)C(=O)OC

Introduction

Chemical Identification and Structure

2-(3-Methoxyallylidene)malonic acid dimethyl ester is a malonic acid derivative with methoxy and allylidene functional groups. Its structure combines features of unsaturated compounds with ester functionality, contributing to its chemical versatility and reactivity patterns.

Chemical Identifiers

The compound is well-characterized through various chemical identification systems as detailed in Table 1.

Table 1: Chemical Identifiers of 2-(3-Methoxyallylidene)malonic acid dimethyl ester

Identifier TypeValue
CAS Number41530-32-9
IUPAC Name1,3-dimethyl 2-[(2E)-3-methoxyprop-2-en-1-ylidene]propanedioate
Molecular FormulaC₉H₁₂O₅
Molecular Weight200.19 g/mol
InChI KeyNOBNTZJTOBIOHL-GQCTYLIASA-N
SMILESCO\C=C\C=C(C(=O)OC)C(=O)OC
Synonyms3-Methoxyallyliden-malonsaeuredimethylester

The compound features a carbon backbone with multiple functional groups including two methyl ester groups, a methoxy group, and conjugated double bonds arranged in a specific configuration .

Structural Characteristics

The molecule contains several key structural features that define its chemical behavior:

  • Two methyl ester groups (-COOCH₃) attached to a central carbon

  • An allylidene group (-CH=CH-CH=) creating an extended conjugated system

  • A methoxy group (-OCH₃) at the terminal position of the allylidene chain

  • E-configuration (trans) across the double bond as indicated in the IUPAC name

This combination of electron-withdrawing ester groups and the conjugated system with a methoxy substituent contributes to the compound's specific reactivity profile and physical properties .

Physical Properties

Understanding the physical properties of 2-(3-Methoxyallylidene)malonic acid dimethyl ester is essential for its handling, storage, and application in various research contexts.

Appearance and Basic Properties

The compound presents as a clear yellow-green low melting solid at room temperature, reflecting its conjugated nature that contributes to its coloration .

Thermodynamic and Physical Parameters

Table 2 summarizes the key physical properties of the compound:

Table 2: Physical Properties of 2-(3-Methoxyallylidene)malonic acid dimethyl ester

PropertyValue
Physical StateLow melting solid
ColorClear yellow-green
Density1.128 g/cm³
Boiling Point254.8°C at 760 mmHg or 120-125°C at 0.3 mmHg
Flash Point105.9°C
Index of Refraction1.464
Partition Coefficient (LogP)0.41890
Polar Surface Area (PSA)61.83000 Ų
Storage TemperatureAmbient

These physical characteristics influence how the compound behaves in various experimental conditions and its suitability for different applications .

Chemical Properties and Reactivity

The chemical behavior of 2-(3-Methoxyallylidene)malonic acid dimethyl ester is largely dictated by its functional groups and their interactions.

Reactivity Centers

The compound has several reactive sites:

  • Ester Groups: Both methyl ester moieties can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

  • Conjugated System: The extended π-electron system including the allylidene group is susceptible to addition reactions, particularly at the carbon-carbon double bonds.

  • Alpha Carbon: The carbon between the two ester groups, while substituted in this compound, relates to the reactivity seen in malonic esters, which typically involves deprotonation at this position in non-substituted analogs.

  • Methoxy Group: Can participate in ether cleavage reactions under appropriate conditions .

Relation to Malonic Ester Chemistry

2-(3-Methoxyallylidene)malonic acid dimethyl ester is structurally related to compounds used in malonic ester synthesis, a classical method for carbon-carbon bond formation. While the compound itself has the α-position already substituted with the 3-methoxyallylidene group, its chemical behavior and potential applications relate to malonic ester chemistry principles .

The malonic ester synthesis typically involves:

  • Deprotonation at the α-carbon between the two ester groups

  • Nucleophilic substitution reactions with electrophiles

  • Hydrolysis of the ester groups to carboxylic acids

  • Decarboxylation upon heating to yield substituted acetic acids

Understanding these reaction pathways provides context for the potential transformations of 2-(3-Methoxyallylidene)malonic acid dimethyl ester in synthetic applications .

Synthesis and Preparation Methods

While the search results don't provide specific synthesis methods for 2-(3-Methoxyallylidene)malonic acid dimethyl ester itself, its preparation likely follows established routes for similar compounds.

Applications

The applications of 2-(3-Methoxyallylidene)malonic acid dimethyl ester span several areas of chemistry and potential pharmaceutical research.

Synthetic Intermediates

Like other malonic ester derivatives, this compound can serve as a valuable building block in organic synthesis. Its conjugated system with the methoxy group provides a handle for further functionalization through various reactions including:

  • Addition reactions across the double bonds

  • Modifications of the ester groups

  • Transformations involving the methoxy substituent

These characteristics make it useful in constructing more complex molecular architectures .

Hazard TypeClassification
Signal WordWarning
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Skin SensitizationCategory 1

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